molecular formula C8H15ClO2S B2660814 (4-Methylcyclohexyl)methanesulfonyl chloride CAS No. 1488647-20-6

(4-Methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2660814
CAS No.: 1488647-20-6
M. Wt: 210.72
InChI Key: MFZJRRWJAIIIOM-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 4-methylcyclohexyl group attached to a methanesulfonyl chloride backbone. Sulfonyl chlorides are widely used to introduce sulfonate groups or generate sulfonamides via nucleophilic substitution reactions with amines .

Properties

IUPAC Name

(4-methylcyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZJRRWJAIIIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of 4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methylcyclohexanol+Methanesulfonyl chloride(4-Methylcyclohexyl)methanesulfonyl chloride+HCl\text{4-Methylcyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylcyclohexanol+Methanesulfonyl chloride→(4-Methylcyclohexyl)methanesulfonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the sulfonyl chloride group can yield sulfonic acids or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Chemical Synthesis

Role as a Reagent:
(4-Methylcyclohexyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonate esters. These esters are valuable intermediates for further chemical transformations.

Synthesis of Complex Molecules:
The compound is utilized to introduce the methanesulfonyl group into various substrates, facilitating the synthesis of complex molecules. For instance, it has been employed in the preparation of biologically active compounds through nucleophilic substitution reactions.

Pharmaceutical Applications

Intermediate in Drug Development:
This sulfonyl chloride derivative acts as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the production of corticosteroids and other therapeutic agents. For example, it can be involved in the synthesis of compounds that exhibit anti-inflammatory properties or are used in cancer treatment.

Case Study: Anticancer Agents
Research has shown that derivatives of methanesulfonyl chlorides can be effective against leukemia and other tumorous growths. A specific study highlighted the synthesis of sulfonate esters derived from this compound, which were evaluated for their cytotoxic activities against cancer cell lines .

Material Science

Use in Polymer Chemistry:
The compound plays a role in polymer chemistry, where it is used to modify polymer properties or to create new polymeric materials with enhanced characteristics. Its ability to react with nucleophiles allows for the functionalization of polymers, leading to materials with specific desired properties.

Biological Applications

Bioconjugation:
this compound can be utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and drug delivery systems.

Case Study: Drug Delivery Systems
In a recent study, researchers explored using this compound to create lipid-based carriers for drug delivery. The findings indicated improved delivery efficiency and targeted action against specific cell types .

Analytical Chemistry

Reagent for Analytical Methods:
This compound is also employed as a reagent in various analytical chemistry methods, including chromatography and mass spectrometry. It aids in the derivatization of analytes to enhance detection sensitivity and specificity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Chemical SynthesisIntermediate for sulfonate estersFacilitates complex molecule formation
Pharmaceutical DevelopmentSynthesis of corticosteroids and anticancer agentsEffective against leukemia cell lines
Material ScienceModification of polymer propertiesEnhanced material characteristics
Biological ApplicationsBioconjugation for drug deliveryImproved delivery efficiency
Analytical ChemistryReagent for analytical methodsEnhanced detection sensitivity

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl Chlorides

Compound Name Substituent Reactivity* Key Applications Hazards & Handling Requirements
Methanesulfonyl chloride -CH₃ High Preparation of mesylates, sulfene generation Acute toxicity (H301, H314, H330); requires NaOH for safe hydrolysis
Benzenesulfonyl chloride -C₆H₅ Moderate Dyes, surfactants, intermediates Corrosive; prolonged NaOH reflux for degradation
p-Toluenesulfonyl chloride -C₆H₄CH₃ (para) Low-Moderate Tosylates, protecting groups Less reactive; requires 24h NaOH stirring
(4-Chlorophenyl)methanesulfonyl chloride 4-Cl-C₆H₄CH₂- Moderate Pharmaceutical intermediates Severe skin/eye irritation (H314)
This compound (target) 4-CH₃-C₆H₁₀CH₂- Moderate** Specialized intermediates (inferred) Likely corrosive; handling similar to aromatic analogs

Reactivity categorized based on hydrolysis conditions in .
*
Inferred from structural bulkiness reducing reactivity compared to methanesulfonyl chloride.

Reactivity

  • Methanesulfonyl chloride is highly reactive, requiring only room-temperature NaOH for hydrolysis, whereas benzenesulfonyl chloride and p-toluenesulfonyl chloride necessitate prolonged stirring or reflux . The cyclohexyl group in the target compound likely reduces reactivity compared to methanesulfonyl chloride due to steric hindrance, placing it closer to aromatic analogs in reactivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl derivatives) increase electrophilicity, enhancing reactivity. Conversely, bulky aliphatic groups (e.g., 4-methylcyclohexyl) may slow nucleophilic attack .

Physical Properties

  • Solubility : Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) are polar and soluble in organic solvents. Bulky substituents (e.g., cyclohexyl) may reduce solubility compared to smaller analogs .
  • Stability : Cyclohexyl derivatives are expected to be stable under inert storage conditions but hydrolyze readily in aqueous environments .

Biological Activity

(4-Methylcyclohexyl)methanesulfonyl chloride is an organosulfur compound characterized by the presence of a methanesulfonyl chloride functional group attached to a 4-methylcyclohexyl moiety. This compound, with the chemical formula C8_8H15_{15}ClO2_2S, is notable for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is essential for evaluating its potential therapeutic uses and safety profile.

  • Molecular Weight : Approximately 210.72 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in polar organic solvents; reacts vigorously with water, alcohols, and amines

Potential Biological Effects

  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activities, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Effects : Compounds containing sulfonyl groups are frequently investigated for their anti-inflammatory capabilities.
  • Pharmacological Intermediates : As a sulfonyl chloride, it can serve as an intermediate in the synthesis of various pharmaceuticals, potentially influencing biological pathways through its derivatives.

The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes and receptors. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Case Studies and Research Findings

A comprehensive review of available literature reveals limited direct studies on this compound itself, but insights can be drawn from analogous compounds:

Compound Biological Activity Reference
Methanesulfonyl ChlorideAntimicrobial, anti-inflammatory
2-Methylcyclohexylmethanesulfonyl ChloridePotential antimicrobial effects
1-Methylcycloheptylmethanesulfonyl ChlorideInvestigated for pharmacological properties

Safety and Toxicology

Safety data indicate that methanesulfonyl chlorides can be hazardous:

  • Corrosive Effects : Causes severe skin burns and eye damage.
  • Toxicity : Toxic if swallowed or inhaled; harmful to aquatic life.
  • Precautionary Measures : Requires protective equipment during handling due to its corrosive nature.

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